4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

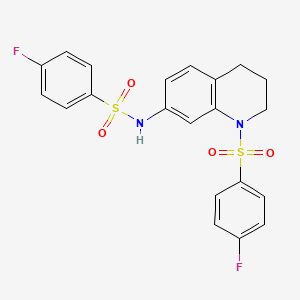

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with two fluorinated aromatic sulfonyl groups. Its structure includes a 1,2,3,4-tetrahydroquinoline scaffold linked to a 4-fluorophenylsulfonyl group at position 1 and a 4-fluorobenzenesulfonamide moiety at position 5. The dual fluorination likely enhances metabolic stability and binding affinity to biological targets, particularly nuclear receptors like RORγ (retinoic acid receptor-related orphan receptor gamma), which are implicated in autoimmune diseases and cancer .

Properties

IUPAC Name |

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-4-9-19(10-5-16)30(26,27)24-18-8-3-15-2-1-13-25(21(15)14-18)31(28,29)20-11-6-17(23)7-12-20/h3-12,14,24H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAJMJDRQXCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and fluorination reactions. One common method involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Sulfonylation: The tetrahydroquinoline intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, in the presence of a base like sodium hydride

Major Products

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted aromatic compounds

Scientific Research Applications

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Material Science: The unique properties of this compound, such as its stability and reactivity, make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs share the tetrahydroquinoline-sulfonamide scaffold but vary in substituent patterns, which critically influence activity. Key examples include:

Table 1: Structural and Functional Comparison of Selected Analogs

*Inferred from structural similarity to compounds in .

Key Observations:

Fluorination Patterns: The 4-fluoro substitution on both aromatic rings in the target compound likely enhances lipophilicity and receptor binding compared to non-fluorinated analogs like SR1078 (IC₅₀ 1–3 µM). The electron-withdrawing nature of fluorine may stabilize interactions with hydrophobic pockets in RORγ . 2,4-Difluoro substitution (Table 1, row 2) further improves potency (IC₅₀ <1 µM), suggesting that additional fluorine atoms enhance target engagement .

Sulfonamide vs. Benzamide :

- Replacement of the sulfonamide group with a benzamide (Table 1, row 3) reduces potency (IC₅₀ <15 µM), highlighting the importance of the sulfonamide moiety for high-affinity binding .

Alkyl vs. Aryl Sulfonyl Groups :

- Substituting the 4-fluorophenylsulfonyl group with a propylsulfonyl moiety (Table 1, row 4) eliminates RORγ activity, as seen in the ethoxy-3-fluoro analog, which lacks reported potency .

Pharmacological Profiles

- RORγ Potency: Fluorinated sulfonamide derivatives consistently outperform non-fluorinated analogs. For example, the target compound’s structural relative (Table 1, row 2) achieves sub-micromolar IC₅₀ values, making it a lead candidate for autoimmune therapy .

- Selectivity : Dual fluorination may improve selectivity for RORγ over RORα, as seen in SR1078 (active against both subtypes), whereas chloro-fluoro analogs (Table 1, row 3) show reduced cross-reactivity .

Biological Activity

The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H18F2N2O3S

- IUPAC Name : this compound

This compound features a tetrahydroquinoline core substituted with fluorinated aromatic groups and sulfonamide functionalities. These structural components are crucial for its biological activity.

The biological activity of this compound primarily revolves around its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibitors of this enzyme can modulate physiological processes such as pH regulation and fluid secretion.

Therapeutic Applications

- Neurological Disorders : The compound has shown promise in modulating dopaminergic tone and normalizing neuroplasticity, which may be beneficial in treating conditions such as addiction and other neuropsychiatric disorders .

- Anti-inflammatory Effects : Research indicates that related compounds exhibit anti-inflammatory properties by inhibiting phosphodiesterases (PDEs), particularly PDE4, which is implicated in inflammatory pathways. This suggests potential applications in treating asthma and other inflammatory diseases .

- Behavioral Modulation : Studies have demonstrated that the compound can attenuate nicotine-induced behavioral sensitization in animal models, indicating its potential role in addiction therapy .

Table 1: Summary of Research Findings

Detailed Research Insights

- A study investigated the effects of 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS) on nicotine-induced behavioral sensitization. Mice treated with varying doses showed a significant reduction in locomotor activity compared to controls, with the highest dose (60 mg/kg) leading to decreased adenosine levels in the striatum .

- Another research highlighted the development of selective PDE4 inhibitors that demonstrated efficacy in reducing airway hyperreactivity in asthmatic models, suggesting a pathway for therapeutic development using compounds similar to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.